(E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile
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Overview
Description
(E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring, a tosyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-(benzyloxy)benzaldehyde and tosylacetonitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride.
Procedure: The 4-(benzyloxy)benzaldehyde is reacted with tosylacetonitrile in the presence of the base to form the desired product through a condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The tosyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which (E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile exerts its effects depends on the specific reaction or application. Generally, its reactivity is influenced by the electron-withdrawing effects of the tosyl and nitrile groups, which can activate the molecule towards nucleophilic attack or other transformations. The benzyloxy group can also participate in resonance stabilization, affecting the overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-(benzyloxy)phenyl)-N-(4-fluorophenyl)methanimine
- N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-fluoroaniline
Uniqueness
(E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile is unique due to the presence of both the tosyl and nitrile groups, which confer distinct reactivity patterns compared to similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and material science.
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)sulfonyl-3-(4-phenylmethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c1-18-7-13-22(14-8-18)28(25,26)23(16-24)15-19-9-11-21(12-10-19)27-17-20-5-3-2-4-6-20/h2-15H,17H2,1H3/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDNMJHTSOYGGT-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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